molecular formula C19H18N2O3S B2450245 Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 313662-53-2

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2450245
CAS No.: 313662-53-2
M. Wt: 354.42
InChI Key: VXXZNYWBOCLEJA-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, [3+2] cycloaddition reaction of thiophene derivatives with alkyne moiety and regioselective cycloisomerization can lead to new thiophenes .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have synthesized novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, evaluating their anticancer activity against colon HCT-116 human cancer cell line, where some compounds demonstrated potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antioxidant Studies

Another study focused on the synthesis of lignan conjugates via cyclopropanation, revealing that certain synthesized compounds displayed excellent antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016).

Anti-Rheumatic Potential

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in in vivo studies (Sherif & Hosny, 2014).

Application as Disperse Dyes

The compound has also found application in the synthesis of azo dyes, with synthesized azo dyes generally exhibiting good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might focus on exploring the biological activities of “Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” and its derivatives.

Properties

IUPAC Name

ethyl 2-[(4-cyanobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-24-19(23)16-14-5-3-4-6-15(14)25-18(16)21-17(22)13-9-7-12(11-20)8-10-13/h7-10H,2-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXZNYWBOCLEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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